molecular formula C6H9BrO2 B14473757 3-Bromo-5,5-dimethyloxolan-2-one CAS No. 67358-52-5

3-Bromo-5,5-dimethyloxolan-2-one

Cat. No.: B14473757
CAS No.: 67358-52-5
M. Wt: 193.04 g/mol
InChI Key: DMLNZAFHNQCZBW-UHFFFAOYSA-N
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Description

3-Bromo-5,5-dimethyloxolan-2-one is an organic compound with the molecular formula C6H9BrO2 It is a brominated derivative of oxolan-2-one, characterized by a bromine atom attached to the third carbon and two methyl groups attached to the fifth carbon of the oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5,5-dimethyloxolan-2-one can be synthesized through the bromination of 5,5-dimethyloxolan-2-one. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to 5,5-dimethyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxo derivatives

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of 5,5-dimethyloxolan-2-one.

    Oxidation: Formation of oxo derivatives

Scientific Research Applications

3-Bromo-5,5-dimethyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,5-dimethyloxolan-2-one involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The compound can also participate in redox reactions, where it undergoes reduction or oxidation depending on the reactants and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,5-dimethyloxolan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .

Properties

CAS No.

67358-52-5

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

3-bromo-5,5-dimethyloxolan-2-one

InChI

InChI=1S/C6H9BrO2/c1-6(2)3-4(7)5(8)9-6/h4H,3H2,1-2H3

InChI Key

DMLNZAFHNQCZBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)Br)C

Origin of Product

United States

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